molecular formula C24H29N3O4S2 B2491591 (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 865162-47-6

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2491591
CAS No.: 865162-47-6
M. Wt: 487.63
InChI Key: WBPZDZOZUQMXBR-IZHYLOQSSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H29N3O4S2 and its molecular weight is 487.63. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting with the formation of the benzo[d]thiazole moiety. The compound is synthesized through a series of reactions that include the condensation of 2-ethoxyethyl derivatives with appropriate benzamide structures.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole structure often exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Compound Microorganism Activity
Compound AS. aureusInhibitory
Compound BE. coliModerate inhibition
Compound CC. albicansStrong inhibition

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on several benzo[d]thiazole derivatives demonstrated that the compound exhibited notable antibacterial activity, comparable to standard antibiotics like oxacillin. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of control drugs, indicating superior efficacy .
  • Case Study 2: Anticancer Properties
    In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent . The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of thiazole derivatives. The presence of specific functional groups such as sulfonamides and ethoxyethyl chains has been shown to amplify their pharmacological effects .

Scientific Research Applications

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of benzo[d]thiazole derivatives, including this compound. It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger and Candida albicans. The results indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities, suggesting that (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide may also possess these properties .

Anticancer Activity

Research into benzo[d]thiazole derivatives has revealed their potential as anticancer agents. Compounds containing the benzo[d]thiazole moiety have been shown to inhibit cancer cell proliferation in various cancer types, including breast and lung cancer. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis .

Case Studies

  • Antibacterial Activity : A study evaluated various synthesized amides derived from thiazole and assessed their antibacterial efficacy against E. coli and S. aureus. The results demonstrated that certain derivatives exhibited notable inhibition zones, indicating strong antibacterial properties .
  • Antifungal Activity : Another investigation focused on the antifungal effects of thiazole derivatives against A. niger and C. albicans. The study reported effective inhibition at low concentrations, reinforcing the potential use of these compounds in treating fungal infections .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-3-31-17-16-26-21-9-4-5-10-22(21)32-24(26)25-23(28)19-11-13-20(14-12-19)33(29,30)27-15-7-6-8-18(27)2/h4-5,9-14,18H,3,6-8,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPZDZOZUQMXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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